Bis(sulfosuccinimidyl)tartrate

Description

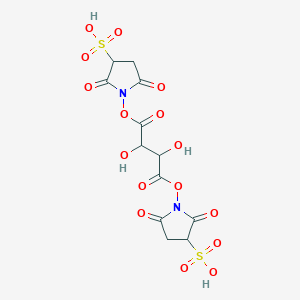

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQBUTMELIQJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922748 | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118674-04-7 | |

| Record name | Bis(sulfosuccinimidyl)tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Biology of Bis Sulfosuccinimidyl Tartrate Bst Reactivity

N-Hydroxysuccinimide Ester Chemistry and Amine Acylation Mechanism

The reactivity of BST is defined by its two terminal N-hydroxysulfosuccinimide (sulfo-NHS) ester groups. wikipedia.org NHS esters are one of the most popular classes of amine-reactive functional groups used for bioconjugation. thermofisher.comthermofisher.com The inclusion of the sulfonate (-SO₃) group on the N-hydroxysuccinimide ring significantly increases the water solubility of the reagent compared to its non-sulfonated analog, Disuccinimidyl tartrate (DST), allowing for crosslinking reactions to be performed in physiological, aqueous buffers without the need for organic solvents. wikipedia.orgthermofisher.com

The reaction mechanism involves the acylation of a primary amine via a nucleophilic acyl substitution. wikipedia.org A primary amine (–NH₂), such as the one on the side chain of a lysine (B10760008) residue, acts as a nucleophile and attacks the carbonyl carbon of the sulfo-NHS ester. researchgate.netsigmaaldrich.com This leads to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a leaving group. wikipedia.orgthermofisher.com The reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5. thermofisher.comnih.gov While the reaction is highly specific for primary amines, some side reactions with other nucleophilic residues like tyrosines and serines have been reported, though they occur at a slower rate. researchgate.netchromatographyonline.com Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with pH. thermofisher.com

Table 1: Key Features of Sulfo-NHS Ester Reaction

| Feature | Description |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters |

| Target Functional Group | Primary amines (-NH₂) |

| Mechanism | Nucleophilic Acyl Substitution |

| Optimal pH | 7.2 - 8.5 |

| Product | Stable Amide Bond |

| Byproduct | N-hydroxysulfosuccinimide |

Formation of Stable Amide Bonds with Primary Amine Residues

The primary targets for BST in proteins are the α-amine at the N-terminus of a polypeptide chain and the ε-amine on the side chain of lysine (Lys, K) residues. wikipedia.orgthermofisher.com Because lysine residues are often abundant and located on the protein surface due to their positive charge at physiological pH, they are readily accessible for conjugation without significantly disrupting the protein's native structure. thermofisher.com

The covalent linkage formed between the BST crosslinker and the primary amine is a highly stable amide bond. nih.govontosight.ai This irreversible bond ensures that the crosslinked protein complex remains intact under various denaturing conditions, such as those encountered during gel electrophoresis or mass spectrometry analysis. wikipedia.org This stability is crucial for accurately capturing and identifying protein-protein interactions or for stabilizing the structure of a macromolecular complex for further study. ontosight.airesearchgate.net

Periodate-Cleavable Linkage and its Mechanistic Basis

A distinguishing feature of BST is the tartrate moiety within its spacer arm, which renders the crosslink cleavable. The tartrate molecule contains a vicinal diol (also known as a cis-diol), which consists of two hydroxyl (-OH) groups on adjacent carbon atoms. nih.govresearchgate.net

This specific chemical arrangement is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄). researchgate.net The periodate (B1199274) ion selectively oxidizes the vicinal diol, breaking the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction splits the crosslinker into two separate fragments, thereby reversing the crosslink and releasing the previously linked molecules. This cleavability is a significant advantage in complex analytical workflows, such as those used in mass spectrometry. For instance, after an initial analysis of a crosslinked complex, the sample can be treated with periodate to cleave the linker, simplifying subsequent analyses for identifying the constituent proteins or peptides. researchgate.net However, it has been noted that periodate cleavage can sometimes result in side reactions that may interfere with protein extraction and identification. researchgate.net

Table 2: Components of the Periodate-Cleavable Linkage in BST

| Component | Role in Cleavage |

| Tartrate Moiety | The central part of the spacer arm containing the cleavable bond. |

| Vicinal Diol (-CH(OH)-CH(OH)-) | The specific chemical group within the tartrate that is targeted for cleavage. |

| Sodium Meta-Periodate (NaIO₄) | The chemical reagent that specifically oxidizes and cleaves the vicinal diol. |

| Carbon-Carbon Bond | The bond that is broken during the oxidative cleavage reaction. |

Influence of Spacer Arm Length of Bis(sulfosuccinimidyl)tartrate on Macromolecular Distance Constraints

Every crosslinker is characterized by its spacer arm, the chemical chain that separates its two reactive groups. scribd.com The length of this spacer arm is a critical parameter as it defines the maximum distance between two reactive residues that can be covalently linked. researchgate.net For this compound and its non-sulfonated analog, Disuccinimidyl tartrate (DST), the spacer arm length is 6.4 Å. chromatographyonline.comnih.govpnas.org

This fixed distance acts as a "molecular ruler," providing valuable structural information about the spatial arrangement of proteins or protein complexes. chromatographyonline.com When a crosslink is successfully formed between two lysine residues, it indicates that the alpha-carbon backbones of those residues were, at some point, within the 6.4 Å reach of the BST molecule. This information provides distance constraints that can be used to validate or model the three-dimensional structure of a protein or the topology of a protein complex. researchgate.net The choice of a crosslinker with a specific spacer arm length is therefore a key consideration in experimental design, with shorter linkers providing more precise distance information. researchgate.net

Table 3: Comparison of Spacer Arm Lengths for Common Amine-Reactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Cleavable? |

| This compound (BST/Sulfo-DST) | 6.4 | Yes (Periodate) |

| Bis[sulfosuccinimidyl] glutarate (BS2G) | 7.7 | No |

| Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) | 11.4 | No |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | 16.1 | No |

Methodological Frameworks in Structural Biology Utilizing Bis Sulfosuccinimidyl Tartrate

Elucidation of Protein-Protein Interaction Networks

Chemical cross-linking coupled with mass spectrometry (CX-MS) has become a cornerstone for mapping protein-protein interaction (PPI) networks and deciphering the architecture of protein complexes. researchgate.netnih.gov Reagents like Bis(sulfosuccinimidyl)tartrate are used to "capture" both stable and transient interactions by creating covalent bonds between interacting protein subunits. Following the cross-linking reaction, the protein complex is enzymatically digested, and the resulting peptide mixture is analyzed by mass spectrometry. nih.gov The identification of "cross-linked peptides"—two separate peptide chains joined by the cross-linker molecule—unambiguously demonstrates the spatial proximity of the two parent proteins, thus mapping the interaction network. rsc.orgresearchgate.net

Intramolecular cross-links, where the two reactive ends of this compound bind to two lysine (B10760008) residues within the same polypeptide chain, provide crucial distance constraints for defining protein topology and monitoring conformational changes. nih.gov These constraints act as "molecular rulers," helping to refine computational models and validate tertiary structures. researchgate.net For instance, by identifying which lysine residues are close enough to be linked, researchers can deduce the protein's fold.

A notable example involves probing the structure of ubiquitin using disuccinimidyl tartrate (DST), a non-sulfonated analogue of this compound with the same tartrate spacer. researchgate.net The short spacer arm of DST (approximately 6.4 Å) allowed for the identification of cross-links between the amino terminus and Lysine 6, as well as between Lysine 6 and Lysine 11. researchgate.netresearchgate.net These experimentally determined distance constraints were consistent with the known crystal structure of ubiquitin, demonstrating the power of short-range cross-linkers to map the fine details of a protein's conformation. researchgate.net This approach is also invaluable for studying conformational dynamics, where changes in the pattern of cross-links can reveal how a protein's structure shifts in response to ligand binding or other stimuli. nih.gov

| Protein | Cross-Linker Used | Key Findings | Reference |

|---|---|---|---|

| Bovine Basic Fibroblast Growth Factor (FGF)-2 | Bis(sulfosuccinimidyl)suberate (BS3) | 18 unique intramolecular Lys-Lys cross-links were identified, providing distance constraints that helped to rapidly identify the protein's fold through sequence threading. | researchgate.net |

| Ubiquitin | Disuccinimidyl tartrate (DST) | Observed cross-links between the N-terminus and Lys6, and between Lys6 and Lys11, consistent with the known crystal structure and demonstrating the utility of short-range cross-linkers. | researchgate.netresearchgate.net |

| Chloroplast ATPase | Bis(sulfosuccinimidyl)suberate (BS3-d0/d4) | A comparative cross-linking strategy using isotopic labels quantified changes in subunit interactions upon dephosphorylation, revealing conformational changes in the complex. | nih.gov |

Identifying the specific sites of interaction between proteins in a complex is fundamental to understanding its function. Intermolecular cross-links generated by this compound provide direct evidence of these interfaces. When two lysine residues on different protein subunits are linked, it pinpoints a region of close contact. researchgate.net The collection of all such identified intermolecular cross-links allows for the construction of a detailed map of the subunit arrangement and the interaction surfaces. preveligelab.org

This methodology has been successfully applied to study the assembly of large, dynamic structures like viral capsids. In the study of the Salmonella typhimurium bacteriophage P22 procapsid, amine-specific cross-linkers, including disuccinimidyl tartrate (DST), were used to identify residue-specific interactions between the coat protein subunits. preveligelab.org The analysis by mass spectrometry revealed a network of inter-subunit connections, providing critical data to build a model of the procapsid structure and understand the conformational transformations that occur during viral maturation. preveligelab.org

| Protein Complex | Cross-Linker Used | Key Findings | Reference |

|---|---|---|---|

| Bacteriophage P22 Procapsid | Disuccinimidyl tartrate (DST), Bis[sulfosuccinimidyl] suberate (B1241622) (BS3) | Identified specific inter- and intra-subunit interactions of the coat protein, providing insights into the capsid's quasi-equivalent lattice structure. | preveligelab.org |

| αA-crystallin | Bis(sulfosuccinimidyl) glutarate (BS2G-d0/d4) | Used to compare the subunit interaction sites in wild-type and a cataract-associated mutant protein, revealing differences in aggregation propensity. | researchgate.net |

| c-FMS and αvβ3 integrin antagonists | Bis(sulfosuccinimidyl)suberate (BS3) | Confirmed that engineered protein antagonists remained monomeric and did not dimerize, a critical quality check for their function as inhibitors. | plos.org |

Stabilization of Protein Structures for Biophysical Characterization

Many protein complexes are transient or inherently unstable, making them difficult to study with high-resolution structural methods. Chemical cross-linking with reagents like this compound can overcome this limitation by introducing covalent bonds that stabilize the complex in its native conformation. researchgate.net This "fixing" of the sample preserves its structural integrity, reduces conformational heterogeneity, and prevents dissociation during the often lengthy data acquisition processes required for biophysical characterization. researchgate.net

While NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution, its application can be challenging for large or unstable complexes. nih.gov this compound contributes to NMR studies in two principal ways. First, by stabilizing a complex, it can help overcome problems of sample aggregation or degradation over the long acquisition times of many NMR experiments. Second, and more commonly, the distance constraints derived from cross-linking are used in conjunction with NMR data to resolve structural ambiguities. rsc.org NMR provides a wealth of short-range distance information (via the Nuclear Overhauser Effect), but often lacks the long-range information needed to define the global fold or the arrangement of subunits. The ~6.4 Å distance constraint from a this compound cross-link can provide this crucial long-range information, allowing for more accurate and rapid structure determination when used as a filter for computational models generated from NMR data. rsc.orgchromatographyonline.com

Investigation of Cellular Membrane Surface Topology

Utilization of this compound's Membrane Impermeability for Surface-Specific Labeling

This compound (BSST) is a powerful chemical cross-linking agent frequently used in cell biology to study proteins on the outer surface of cells. Its utility for this purpose stems from a key chemical property: membrane impermeability. huji.ac.ilgbiosciences.com This impermeability is due to the presence of sulfonate (–SO3-) groups on its N-hydroxysulfosuccinimide (sulfo-NHS) ester rings. huji.ac.ilthermofisher.com These negatively charged groups render the molecule water-soluble but prevent it from passing through the hydrophobic lipid bilayer of the cell membrane. huji.ac.ilthermofisher.comkorambiotech.com Consequently, when introduced to intact cells, BSST can only react with molecules exposed on the extracellular surface, providing a precise method for labeling the cell surface proteome without disturbing intracellular components. huji.ac.ilgbiosciences.com

The mechanism of BSST involves the reaction of its two amine-reactive sulfo-NHS ester groups with primary amines (–NH2), which are readily available in the side chains of lysine residues and at the N-terminus of proteins. huji.ac.iljpsionline.com This reaction, which is most efficient at a pH range of 7.2 to 8.5, forms a stable, covalent amide bond and releases N-hydroxysulfosuccinimide as a byproduct. thermofisher.comcreative-proteomics.com Because BSST is a homobifunctional cross-linker, meaning it has identical reactive groups at both ends, it can covalently link two different protein molecules that are in close proximity on the cell surface. This allows researchers to capture a "snapshot" of protein interactions and organization on the plasma membrane. fishersci.be

Applications in Receptor-Ligand Binding and Cell Surface Protein Distribution Studies

The membrane-impermeable nature of BSST makes it an ideal tool for investigating receptor-ligand interactions occurring at the cell surface. huji.ac.ilfishersci.be By adding BSST to cells, researchers can covalently cross-link a ligand to its specific cell surface receptor, effectively "trapping" and stabilizing the transient interaction for subsequent analysis. fishersci.befrontiersin.org This technique is invaluable for identifying previously unknown receptor-ligand pairs and for studying the dynamics of their binding. frontiersin.orgnih.gov Once the complex is stabilized, it can be isolated and identified using methods like immunoprecipitation and SDS-polyacrylamide gel electrophoresis (SDS-PAGE). huji.ac.ilkorambiotech.com This provides crucial information about the initial steps of signal transduction pathways that are triggered by ligand binding.

Furthermore, BSST is instrumental in mapping the spatial distribution and organization of proteins on the cell surface. springernature.complos.org By cross-linking proteins that are near neighbors, scientists can identify components of larger protein complexes and understand their arrangement within the plasma membrane. fishersci.be This has been used to study phenomena such as receptor clustering and the formation of specialized signaling platforms. frontiersin.org For example, a study might use BSST to determine if a particular receptor exists as a monomer or forms dimers or larger oligomers upon activation. The ability to analyze the native organization of surface proteins provides insight into how cells perceive and respond to their environment. springernature.com

| Parameter | Description | Reference(s) |

| Reactive Group | Sulfo-NHS ester | huji.ac.iljpsionline.com |

| Target | Primary amines (e.g., Lysine) | huji.ac.ilcreative-proteomics.com |

| Key Feature | Membrane Impermeable | huji.ac.ilthermofisher.comkorambiotech.com |

| Optimal pH | 7.2 - 8.5 | thermofisher.com |

| Primary Application | Cell surface protein cross-linking | huji.ac.ilgbiosciences.comfishersci.be |

This table provides a summary of the key characteristics and applications of this compound (BSST) in cell surface studies.

Analysis of Aggregation Phenomena and Fibril Stabilization

Stabilization of Amyloid-β Oligomers for Structural Assessment

The aggregation of the amyloid-β (Aβ) peptide, particularly the formation of soluble oligomers, is considered a key neurotoxic event in the pathology of Alzheimer's disease. frontiersin.orgnih.gov These oligomeric intermediates are often transient and exist in a heterogeneous mixture of sizes, making them difficult to study structurally. frontiersin.orgplos.org Bis(sulfosuccinimidyl) suberate (BS3), a compound structurally and functionally similar to BSST, is frequently used to overcome this challenge. plos.org By applying BS3, researchers can covalently cross-link the Aβ monomers within an oligomer, effectively stabilizing its structure. plos.orgnih.gov

This chemical stabilization is crucial because it prevents the oligomers from dissociating into monomers or aggregating further into larger, insoluble fibrils during analysis. plos.org Techniques like SDS-PAGE, which often use detergents that can break apart non-covalent protein complexes, can then be used to accurately determine the size and distribution of Aβ oligomers. plos.orgresearchgate.net Studies have shown that BS3 is more suitable than other cross-linkers, such as glutaraldehyde (B144438), because it provides moderate cross-linking without causing excessive aggregation, allowing for clearer analysis of different oligomeric species. plos.orgresearchgate.net For instance, cross-linking analysis has been used to identify that certain preparations of Aβ oligomers consist of mixtures of dimers, trimers, and larger species. nih.gov This methodology provides an effective way to analyze the aggregation state of Aβ and other aggregation-prone proteins, both in solution and in the context of phospholipid membranes. plos.org

| Finding | Analytical Method(s) | Significance | Reference(s) |

| BS3 cross-linking stabilizes Aβ oligomers for electrophoresis. | SDS-PAGE, Silver Staining | Allows for accurate assessment of oligomer size distribution, which is difficult with non-cross-linked, detergent-sensitive aggregates. | plos.orgresearchgate.net |

| BS3 is more suitable than glutaraldehyde for Aβ cross-linking. | SDS-PAGE, SEC | Avoids excessive cross-linking, providing a clearer picture of the native oligomeric states. | plos.org |

| Cross-linking reveals mixtures of monomers, dimers, and trimers. | Size-Exclusion Chromatography (SEC), SDS-PAGE | Helps to characterize the composition of neurotoxic oligomer populations. | nih.gov |

| BS3 can be used to study Aβ interactions with membranes. | Electrophoresis, Liposome Incubation | Provides a method to analyze how the membrane environment influences Aβ aggregation. | plos.orgresearchgate.net |

This table summarizes key research findings from studies using bis(sulfosuccinimidyl) suberate (BS3), a related cross-linker, to stabilize and analyze Amyloid-β oligomers.

Integration of Bis Sulfosuccinimidyl Tartrate Crosslinking with Mass Spectrometry Based Proteomics Xl Ms

Principles of Chemical Crosslinking Mass Spectrometry (CLMS)

Chemical Crosslinking Mass Spectrometry (CLMS) is a powerful method used to study protein structures and protein-protein interactions. researchgate.net The fundamental workflow involves several key steps, as detailed below.

Workflow of a Typical CLMS Experiment:

Cross-linking Reaction: A protein or protein complex in its near-native state is incubated with a cross-linking reagent. nih.gov Bis(sulfosuccinimidyl)tartrate (BSST), also known as Disulfosuccinimidyl tartrate (DST), is a homobifunctional N-hydroxysuccinimide (NHS) ester. researchgate.netrsc.orgresearchgate.net It reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups of proteins, forming stable amide bonds. rsc.orgplos.org

Covalent Linkage Formation: The cross-linker covalently connects residues that are located within a specific distance of each other, defined by the length of the linker's spacer arm. nih.gov For BSST/DST, this distance is relatively short, with a reported spacer arm length of approximately 5.8 to 6.4 Å. researchgate.netrsc.orgchromatographyonline.com This provides a precise distance constraint for structural modeling.

Enzymatic Digestion: The cross-linked protein sample is then enzymatically digested, typically with trypsin, which cleaves C-terminal to lysine and arginine residues. rsc.org This process generates a complex mixture of peptides, which includes three main types:

Uncross-linked (linear) peptides: The vast majority of peptides in the mixture.

Type 1 (Monolinked/modified) peptides: Peptides that have reacted with one end of the cross-linker, with the other end having been hydrolyzed.

Type 2 (Cross-linked) peptides: Two peptides covalently joined by the cross-linker. These can be intra-peptide (from the same protein) or inter-peptide (from different proteins) and are the most informative species.

LC-MS/MS Analysis: This complex peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). rsc.org The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation to determine their amino acid sequence (MS/MS scan).

Data Analysis: Specialized software is used to identify the cross-linked peptide pairs from the complex MS/MS data. This information is then used to build or validate models of protein and protein complex structures. nih.gov

The information derived from CLMS experiments can be presented as linkage maps for individual proteins or as interaction networks for proteome-wide studies. nih.gov

Identification and Characterization of Cross-Linked Peptides

A major analytical challenge in XL-MS is the specific detection and identification of the information-rich cross-linked peptides from the highly complex mixture generated after enzymatic digestion. researchgate.net These cross-linked species are often present in very low abundance compared to their linear counterparts, and their fragmentation spectra can be difficult to interpret. nih.govbiorxiv.org

To effectively identify cross-linked peptides, specific MS data acquisition strategies are employed. The choice of strategy can significantly impact the number and confidence of identified cross-links.

Data-Dependent Acquisition (DDA): This is a widely used method where the mass spectrometer automatically selects the most abundant precursor ions from an MS1 scan for subsequent MS/MS fragmentation. rappsilberlab.org While effective for general proteomics, its stochastic nature means that low-abundance ions, such as cross-linked peptides, may not be selected for fragmentation, leading to incomplete data. nih.govbiorxiv.org

Data-Independent Acquisition (DIA): In DIA, the mass spectrometer systematically fragments all ions within predefined mass-to-charge windows, acquiring MS/MS spectra for nearly all detectable precursors. rappsilberlab.org This approach offers greater reproducibility and has been shown to improve the quantitative analysis of cross-linked peptides, overcoming some of the sampling limitations of DDA. rappsilberlab.org

Fragmentation Techniques: The method used to fragment the peptide ions is critical.

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common methods, involving the collision of ions with an inert gas. For peptides cross-linked with NHS-esters like BSST, fragmentation can occur at the amide bond joining the lysine ε-amine with the cross-linker, in addition to the peptide backbone. nih.gov

Electron Transfer Dissociation (ETD): This technique is often advantageous for highly charged and large peptides, which are common characteristics of cross-linked species. researchgate.net It tends to preserve labile post-translational modifications and the cross-linker itself while cleaving the peptide backbone, aiding in sequence identification. Combining fragmentation methods, such as EThcD (ETD followed by HCD), can further enhance the identification of cross-linked peptides. lcms.cz

To increase the confidence in identifying cross-linked peptides amidst a background of linear peptides, strategies that generate unique signatures are highly valuable.

Isotope-Labeled Cross-linkers: A powerful approach involves using a mixture of "light" and "heavy" (isotope-labeled) versions of the cross-linker. researchgate.netelifesciences.org For example, a sample can be cross-linked with a 1:1 mixture of d0-BSST and d4-BSST. In the MS1 scan, every cross-linked peptide will appear as a characteristic doublet with a specific mass difference (e.g., 4 Da), allowing for their easy discrimination from monolinked and unmodified peptides. researchgate.net This signature can be used to trigger targeted MS/MS analysis of the paired signals.

Cross-linker-Specific Fragment Ions: While BSST is a non-cleavable cross-linker, its fragmentation can still produce characteristic ions. Studies on related NHS-ester cross-linkers have shown that MS/MS spectra of cross-linked peptides often contain small fragment ions (m/z < 400) that include parts of the cross-linker backbone and remnants of the linked amino acids. nih.gov These linker-specific ions can serve as a signature to confirm the presence of a cross-link.

MS-Cleavable Cross-linkers: While not directly applicable to BSST, the development of MS-cleavable cross-linkers represents a significant advance. These reagents are designed to fragment at a specific labile bond during MS/MS, releasing the two constituent peptides. nih.govresearchgate.net This simplifies data analysis by reducing the search space and generating characteristic reporter ions that confirm the event. researchgate.net

Computational Algorithms for Cross-Link Data Analysis and Structural Interpretation

The complexity of XL-MS data necessitates the use of specialized computational algorithms to identify cross-linked peptides and interpret the results. nih.gov The analysis of data from non-cleavable cross-linkers like BSST is particularly challenging due to the "quadratic search space" problem, where every peptide in the database is a potential partner for every other peptide. nih.gov

Specialized search engines have been developed to tackle this challenge. These programs generate theoretical fragment ion spectra for all possible cross-linked pairs and match them against the experimental MS/MS data.

Key Features of Cross-link Search Algorithms:

They accommodate the mass of the cross-linker and the specificities of its reactive groups.

They calculate scores for peptide-spectrum matches (PSMs) to assess the confidence of an identification.

They often employ a target-decoy database strategy to estimate a false discovery rate (FDR) and ensure the statistical validity of the results. nih.gov

Several software tools are available for analyzing XL-MS data, each with unique features and algorithms.

Table 1: Examples of Computational Tools for XL-MS Data Analysis

| Software | Key Features | Reference |

|---|---|---|

| MassMatrix | A database search engine with algorithms to identify intact cross-links from tandem mass spectrometric data. Validated using BS3, a related NHS-ester. | nih.govlongdom.org |

| XlinkX (Proteome Discoverer) | A software node integrated into the Proteome Discoverer platform for the analysis of both non-cleavable (like BS3) and MS-cleavable cross-linkers. | lcms.cz |

| MeroX | A popular tool for the identification of cross-linked peptides, supporting various cross-linker types and fragmentation methods. | biorxiv.org |

| Spectronaut | Primarily a DIA software, it has been extended to accommodate and quantify cross-link data, improving reproducibility. | rappsilberlab.org |

Once cross-links are confidently identified, the resulting distance constraints are used for structural interpretation. The maximum Cα-Cα distance constraint imposed by a cross-linker is calculated by adding the length of the linker's spacer arm to the length of the two reactive amino acid side chains (e.g., lysine). nih.gov This information is invaluable for:

Validating existing protein structures.

Building low-resolution 3D models of proteins and complexes for which no high-resolution structure exists.

Mapping protein-protein interaction interfaces.

Quantitative Approaches in this compound-Mediated CLMS

Quantitative cross-linking mass spectrometry (qCLMS) extends the XL-MS workflow by measuring changes in the abundance of specific cross-links across different biological states. researchgate.netelifesciences.org This provides insights into protein dynamics, conformational changes, and alterations in protein-protein interactions in response to stimuli. elifesciences.orgbiorxiv.org

Several strategies have been developed for qCLMS, many of which are compatible with BSST.

Isotopic Labeling of Cross-linkers: This is a common and robust method. Two samples representing different states are treated with "light" (e.g., d0-BSST) and "heavy" (e.g., d4-BSST) isotopic versions of the cross-linker, respectively. elifesciences.org The samples are then combined and analyzed together. The relative abundance of a specific cross-link in the two states is determined by the intensity ratio of the light and heavy peptide signals in the MS1 spectrum. This approach minimizes quantitative errors introduced during sample preparation. researchgate.net

Data-Independent Acquisition (DIA): As mentioned previously, DIA's systematic and reproducible nature makes it well-suited for quantitative studies. By creating comprehensive spectral libraries of cross-linked peptides, DIA-based workflows can reliably quantify changes in cross-link abundance across multiple samples. rappsilberlab.org

Isobaric Labeling: This strategy involves labeling cross-linked samples with isobaric tags (such as TMT). After mixing the samples, all versions of a given peptide appear as a single peak in the MS1 scan. Upon fragmentation in the MS/MS scan, reporter ions are released, and their relative intensities provide the quantitative information. elifesciences.org This allows for the simultaneous comparison of multiple conditions (multiplexing). nih.gov

The integration of these quantitative methods with BSST cross-linking enables the study of dynamic biological processes, transforming XL-MS from a tool for mapping static structures to one capable of capturing the dynamics of the proteome.

Optimization and Refinement of Bis Sulfosuccinimidyl Tartrate Mediated Reactions

Experimental Parameters Influencing Crosslinking Efficiency

The efficiency of covalent bond formation between BSST and target proteins is not absolute and depends significantly on the chemical environment and reaction kinetics. The primary targets for BSST are the free primary amines (–NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com Achieving optimal crosslinking involves a delicate balance of buffer conditions, crosslinker concentration, and reaction duration.

The pH of the reaction buffer is arguably the most critical factor governing the efficiency of the crosslinking reaction. The reaction between the Sulfo-NHS ester of BSST and a primary amine is strongly pH-dependent. lumiprobe.com For an effective reaction, the target amine group must be in a deprotonated, nucleophilic state. At acidic or neutral pH, primary amines are predominantly protonated (–NH3+), rendering them non-reactive. lumiprobe.com

Crosslinking reactions using Sulfo-NHS esters are typically performed in buffers at a pH between 7.0 and 9.0. korambiotech.comthermofisher.com The reaction rate increases with pH; however, this must be balanced against the competing reaction of hydrolysis, where the ester reacts with water, inactivating the crosslinker. The rate of hydrolysis increases dramatically at higher pH values. lumiprobe.comsangon.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. sangon.comthermofisher.com An optimal pH range of 8.3-8.5 is often recommended to achieve a high yield of the modified product before significant hydrolysis occurs. lumiprobe.com

The composition of the buffer is also crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided during the reaction as they will compete with the target protein for reaction with the crosslinker, effectively quenching the reaction. thermofisher.comresearchgate.net Suitable buffers include phosphate-buffered saline (PBS), borate, or HEPES. lumiprobe.comthermofisher.com While ionic strength is noted as a parameter, specific studies detailing its direct effect on BSST efficiency are less common than those on pH. However, buffer choice can influence ester stability; some studies have noted that inorganic phosphate (B84403) buffers may slightly accelerate hydrolysis compared to organic buffers like MES or BisTris. acs.org

Table 1: Effect of pH on NHS and Sulfo-NHS Ester Reactivity and Stability

| pH Value | Amine Reactivity | NHS Ester Half-Life | Recommendation |

|---|---|---|---|

| < 7.0 | Low (amines are protonated) | Relatively stable | Not recommended for amine coupling lumiprobe.com |

| 7.0 - 7.5 | Moderate | 4-5 hours (at pH 7) sangon.comthermofisher.com | Suitable for controlled, slower reactions sangon.com |

| 8.0 - 8.5 | High | ~1 hour (at pH 8) sangon.comthermofisher.com | Optimal for efficient amine coupling lumiprobe.com |

The ideal concentration of Bis(sulfosuccinimidyl)tartrate and the reaction time are interdependent and must be optimized empirically for each specific protein system. The goal is to generate a sufficient number of cross-links to identify interactions without causing excessive modification, which could lead to protein precipitation or distortion of the native structure. rsc.org

Generally, the molar excess of the crosslinker over the protein should be carefully controlled. researchgate.net In practice, studies have reported using BS3, a comparable crosslinker, at concentrations ranging from 0.3 mM to 0.5 mM. plos.orgnih.gov Higher concentrations have been observed to sometimes decrease the activity of the protein of interest, possibly through modification of critical residues. mdpi.com

Reaction times are typically between 30 minutes and 4 hours, conducted at either room temperature or 4°C. korambiotech.comthermofisher.com Incubating the reaction at a lower temperature, such as 4°C, slows both the crosslinking and hydrolysis rates, which can be advantageous for controlling the reaction. However, reaction times must be extended, often four-fold or more, to achieve efficiencies comparable to room temperature incubations. korambiotech.com The progress of the reaction can be monitored over a time course using SDS-PAGE to identify the point at which the desired higher-molecular-weight cross-linked species are formed without excessive smearing or loss of the monomer band. researchgate.net For example, a study using BS3 to crosslink amyloid-β aggregates performed the reaction on an ice bath for time points ranging from 1 to 10 minutes. researchgate.net

Table 2: Typical Reaction Parameters for Sulfo-NHS Ester Crosslinkers

| Parameter | Typical Range | Temperature | Notes |

|---|---|---|---|

| Crosslinker Concentration | 0.25 - 5 mM | Room Temp or 4°C | Must be optimized; higher concentrations risk artifacts nih.govmdpi.com |

| Protein Concentration | Varies (e.g., 5 µM) | Room Temp or 4°C | Dependent on the specific protein system plos.org |

| Reaction Time | 30 min - 4 hours | Room Temp | Shorter times for higher concentrations or pH korambiotech.comthermofisher.com |

Strategies for Quenching Unreacted this compound

Terminating the crosslinking reaction at a specific time point is essential for reproducible results. This is achieved by adding a quenching agent that rapidly reacts with any remaining, unreacted Sulfo-NHS esters on the BSST molecules.

The most common method for quenching is the addition of a high concentration of a buffer containing a primary amine. thermofisher.com Reagents such as Tris, glycine, ethanolamine, or hydroxylamine (B1172632) are effective for this purpose. sangon.comresearchgate.net A final concentration of 20-50 mM Tris or glycine is typically sufficient to stop the reaction by presenting a vast excess of reactive amines that consume all remaining active ester groups. thermofisher.comsangon.com For example, unreacted BS3 has been quenched with 1 M Tris. plos.org Similarly, studies have demonstrated that methylamine (B109427) can be a highly efficient reagent for both quenching excess crosslinker and removing potential side-reaction products (O-acyl esters on tyrosine, serine, or threonine residues). nih.gov

An alternative quenching strategy is to induce rapid hydrolysis of the NHS esters by raising the pH of the solution to above 8.6. researchgate.net This method is effective but results in the regeneration of the original carboxyl groups on the crosslinker, which might interfere with certain downstream analyses. sangon.com

Table 3: Common Quenching Reagents for NHS-Ester Reactions

| Quenching Reagent | Typical Final Concentration | Incubation Time | Mechanism |

|---|---|---|---|

| Tris Buffer | 20 - 500 mM | ~15 min | Competitive reaction with primary amine thermofisher.com |

| Glycine | 50 - 100 mM | ~15 min | Competitive reaction with primary amine thermofisher.com |

| Hydroxylamine | 10 - 100 mM | 15 - 60 min | Nucleophilic attack on the ester thermofisher.comnih.gov |

| Ethanolamine | 20 - 50 mM | ~15 min | Competitive reaction with primary amine sangon.comresearchgate.net |

Sample Preparation Techniques for Downstream Proteomic Analysis

Following the crosslinking and quenching steps, the complex mixture of cross-linked complexes, unmodified proteins, and various reaction byproducts must be processed for analysis, typically by mass spectrometry. This involves proteolytic digestion followed by techniques to isolate the information-rich cross-linked peptides from the much more abundant unmodified peptides.

A major challenge in crosslinking-mass spectrometry is the low abundance of cross-linked peptides after enzymatic digestion, which are often less than 1% of the total peptide amount. thermofisher.com Therefore, enrichment is crucial to increase the likelihood of their detection. researchgate.net

Several strategies exist for this purpose:

Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Since cross-linked peptides (containing two peptide chains) are larger than their linear counterparts, they typically elute in earlier fractions. thermofisher.com This method has been shown to increase the identification of non-redundant cross-linked peptides by 10% to 30%. thermofisher.com

Strong Cation Exchange (SCX) Chromatography: SCX separates peptides based on charge. Cross-linked peptides often carry a higher positive charge than linear peptides, allowing for their separation using a salt gradient. thermofisher.comnih.gov

Affinity Tagging: A powerful and specific method involves using a trifunctional crosslinker that contains an affinity tag in its spacer arm. researchgate.net Common tags include biotin (B1667282) or an azide (B81097) group. researchgate.netnih.gov After digestion, the biotin-tagged peptides can be selectively captured on streptavidin or avidin-conjugated beads, while the un-tagged linear peptides are washed away. researchgate.net Similarly, azide-tagged peptides can be enriched through "click chemistry" reactions. nih.gov This approach provides a very high degree of enrichment. nih.gov

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique to visualize the outcome of a crosslinking experiment at the protein level. nih.gov By separating proteins based on their apparent molecular weight, SDS-PAGE provides direct evidence of successful crosslinking. nih.gov

When a protein is successfully cross-linked to a binding partner (or to itself to form a multimer), the resulting complex has a higher molecular weight than the monomeric protein. This is observed on a gel as the appearance of new, distinct bands that migrate more slowly than the original protein band. plos.org For instance, the formation of dimers, trimers, and higher-order oligomers can be tracked by the appearance of bands at approximately two, three, or more times the molecular weight of the monomer. plos.orgresearchgate.net This allows for the optimization of crosslinker concentration and reaction time by visually assessing the conversion of monomer to higher-order species. nih.gov Following separation, proteins are typically visualized using stains like silver stain or Coomassie blue. researchgate.netuq.edu.au

Computational Integration and Data Driven Structural Modeling

Utilizing Bis(sulfosuccinimidyl)tartrate-Derived Distance Constraints in De Novo Protein Structure Prediction

De novo protein structure prediction, which aims to predict the tertiary structure of a protein from its amino acid sequence alone, is a formidable challenge due to the vast conformational space that a polypeptide chain can adopt. The incorporation of experimental distance restraints, such as those obtained from BSST cross-linking, can dramatically reduce the search space and guide the modeling process towards the native-like conformation.

The workflow for utilizing BSST-derived distance constraints in de novo protein structure prediction typically involves several key steps. Initially, the protein of interest is treated with BSST, leading to the formation of covalent linkages between spatially proximate lysine (B10760008) residues. Subsequent enzymatic digestion of the cross-linked protein and analysis by mass spectrometry allows for the identification of the cross-linked peptide pairs. This information reveals which specific lysine residues are within the spatial range of the BSST spacer arm.

These identified cross-links are then translated into distance constraints that are incorporated into the scoring function of de novo modeling software, such as Rosetta. stavrox.com The distance constraints act as a penalty term, disfavoring conformations where the distance between the alpha-carbons of the cross-linked lysine residues exceeds a certain threshold, which is determined by the length of the BSST spacer arm and the flexibility of the lysine side chains. arxiv.org By satisfying these experimental restraints, the modeling algorithm can more efficiently explore the conformational landscape and converge on a more accurate final model. The cleavable nature of the tartrate moiety in BSST can be advantageous in the mass spectrometric analysis, simplifying the identification of cross-linked peptides and thereby providing more reliable distance constraints for the modeling process. nih.gov

Table 1: Key Steps in De Novo Protein Structure Prediction with BSST Data

| Step | Description |

| 1. Cross-linking | The target protein is reacted with this compound (BSST) to form covalent bonds between spatially close lysine residues. |

| 2. Mass Spectrometry | The cross-linked protein is enzymatically digested, and the resulting peptides are analyzed by mass spectrometry to identify the cross-linked residue pairs. |

| 3. Constraint Generation | The identified cross-links are converted into upper-bound distance constraints based on the spacer arm length of BSST. |

| 4. De Novo Modeling | The distance constraints are integrated into the scoring function of a de novo modeling program (e.g., Rosetta) to guide the conformational search. |

| 5. Model Selection | The final predicted models are ranked based on their energy scores and their agreement with the experimental BSST-derived distance constraints. |

Refinement of Existing Structural Models with Crosslinking Data

In addition to de novo prediction, BSST-derived cross-linking data is a powerful tool for the refinement and validation of existing protein structural models. These models may be generated from various sources, including homology modeling, cryo-electron microscopy (cryo-EM), or lower-resolution experimental techniques. Cross-linking data provides an independent source of experimental information that can be used to assess and improve the accuracy of these initial models.

The process of refinement involves comparing the distances between the cross-linked lysine residues in the existing model with the constraints imposed by the BSST cross-linker. Discrepancies between the model and the experimental data indicate potential inaccuracies in the model's fold or conformation. This information can then be used to guide structural refinement algorithms, which adjust the model to better satisfy the BSST-derived distance restraints while maintaining stereochemically favorable geometry.

For instance, in integrative structural biology approaches, BSST cross-linking data can be combined with data from other experimental techniques, such as small-angle X-ray scattering (SAXS) or nuclear magnetic resonance (NMR) spectroscopy, to generate a more comprehensive and accurate representation of the protein's structure. nih.govescholarship.org The ability to map interaction interfaces and conformational changes makes BSST a valuable tool in the structural biologist's arsenal (B13267) for refining and validating protein models.

Computational Prediction of this compound Crosslinking Sites

The computational prediction of potential cross-linking sites for a given reagent on a protein with a known or predicted structure can be highly valuable for designing experiments and interpreting cross-linking data. For BSST, which primarily targets lysine residues, predictive algorithms can identify pairs of lysines that are likely to be cross-linked based on their spatial proximity and surface accessibility in a given structural model.

Software tools have been developed to simulate the cross-linking process on a protein structure. These programs typically calculate the solvent-accessible surface area of lysine residues and the Euclidean or solvent-accessible surface distance between pairs of lysine side chains. nih.gov By considering the length and flexibility of the BSST spacer arm, these tools can generate a list of predicted cross-linkable lysine pairs.

This predictive information can be utilized in several ways. Firstly, it can aid in the design of cross-linking experiments by helping to select appropriate cross-linker concentrations and reaction times. Secondly, it can assist in the validation of experimental cross-linking data by providing a theoretical basis for the observed cross-links. Discrepancies between predicted and observed cross-links can highlight regions of protein flexibility or conformational changes that are not captured in the static structural model. Software such as MeroX and XlinkX are designed to analyze data from cleavable cross-linkers like BSST, facilitating the identification of cross-linked peptides from complex mass spectra. stavrox.comnih.gov

Table 2: Software Tools for Analyzing Cleavable Cross-linking Data

| Software | Key Features |

| MeroX | Automated analysis of data from MS-cleavable cross-linkers, calculates false discovery rates. nih.govbio.tools |

| XlinkX | Integrated into Proteome Discoverer, supports various cleavable cross-linkers and fragmentation methods. nih.govthermofisher.com |

| CLMSVault | A suite for storing, comparing, and visualizing cross-linking data from different algorithms and cross-linkers. nih.gov |

Comparative Analysis and Future Reagent Design Principles

Distinctions Between Bis(sulfosuccinimidyl)tartrate and Other Amine-Reactive Crosslinkers (e.g., BS3, DSS, DSG)

This compound (BSST) belongs to the family of homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, which react with primary amines on proteins and other biomolecules to form stable amide bonds. However, key structural differences set it apart from commonly used crosslinkers like Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), Disuccinimidyl suberate (DSS), and Disuccinimidyl glutarate (DSG).

The most significant distinction of BSST lies in its tartrate-based spacer arm, which contains a vicinal diol (a cis-diol). This feature renders the crosslinker cleavable by treatment with sodium periodate (B1199274). In contrast, BS3, DSS, and DSG possess non-cleavable alkyl chain spacer arms of varying lengths.

Another critical difference is water solubility. BSST, like BS3, incorporates sulfonate groups on the succinimidyl esters, making it water-soluble. This allows for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function. DSS and DSG, lacking these sulfonate groups, are hydrophobic and require dissolution in an organic solvent before addition to an aqueous reaction.

The spacer arm length also varies among these crosslinkers, which dictates the distance between the linked primary amines. The non-sulfonated precursor to BSST, Disuccinimidyl tartrate (DST), has a short spacer arm of 6.4 Å. gbiosciences.com BS3 and its water-insoluble counterpart DSS have a longer spacer arm of 11.4 Å, while DSG has a shorter spacer arm of 7.7 Å. The choice of spacer arm length is crucial for effectively capturing specific protein interactions.

Finally, membrane permeability is a key differentiator. The charged sulfonate groups of BSST and BS3 render them membrane-impermeable, making them ideal for crosslinking proteins on the cell surface. Conversely, the hydrophobic nature of DSS and DSG allows them to cross cell membranes, enabling the study of intracellular protein interactions.

| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |

|---|---|---|---|---|

| This compound (BSST) | ~6.4 | Yes (Periodate) | Yes | No |

| Bis(sulfosuccinimidyl) suberate (BS3) | 11.4 | No | Yes | No |

| Disuccinimidyl suberate (DSS) | 11.4 | No | No | Yes |

| Disuccinimidyl glutarate (DSG) | 7.7 | No | No | Yes |

Advantages and Limitations of Periodate-Cleavable Crosslinkers in Analytical Workflows

The periodate cleavability of BSST offers significant advantages in various analytical workflows, particularly in mass spectrometry-based proteomics.

Advantages:

Facilitated Identification of Cross-linked Peptides: The ability to cleave the crosslinker simplifies the identification of cross-linked peptides in complex mass spectra. After cleavage, the two originally linked peptides are separated, each carrying a portion of the crosslinker, which aids in their individual identification.

Reduced Interference: Cleavage allows for the separation of the cross-linked species from the bulk of un-cross-linked peptides, reducing the complexity of the sample and improving the chances of identifying low-abundance cross-links.

Alternative to Disulfide-based Cleavage: Periodate cleavage provides an orthogonal cleavage strategy to disulfide-based cleavable crosslinkers, which are cleaved by reducing agents. This is particularly useful when studying proteins that contain native disulfide bonds that need to be preserved. covachem.commedkoo.com

Limitations:

Potential for Side Reactions: Sodium periodate is a strong oxidizing agent and can potentially cause unwanted side reactions, such as the oxidation of certain amino acid residues like methionine, cysteine, and tryptophan, which can complicate data analysis.

Incomplete Cleavage: The cleavage reaction may not always go to completion, resulting in a mixture of cleaved and uncleaved cross-linked peptides, which can add complexity to the analysis.

pH Sensitivity: The efficiency of periodate cleavage of vicinal diols can be pH-dependent, requiring careful optimization of reaction conditions. wikipedia.org

Impact of Hydrophilicity/Hydrophobicity and Spacer Arm Chemistry on Crosslinking Specificity

The physicochemical properties of the crosslinker's spacer arm, including its hydrophilicity/hydrophobicity and chemical composition, play a crucial role in determining the specificity of the crosslinking reaction.

The hydrophilicity of BSST, conferred by both the sulfonate groups and the hydroxyl groups of the tartrate moiety, is a key feature. This water solubility helps to minimize non-specific hydrophobic interactions with proteins, which can lead to aggregation and off-target crosslinking. Hydrophilic spacer arms are generally preferred for maintaining the native conformation of proteins in aqueous environments.

The tartrate spacer arm of BSST introduces a degree of rigidity compared to the more flexible alkyl chains of BS3, DSS, and DSG. This rigidity can influence which lysine (B10760008) residues are accessible for crosslinking, potentially leading to a different set of captured interactions compared to more flexible crosslinkers. The defined stereochemistry of the tartrate (L-tartrate is commonly used) can also impose spatial constraints on the crosslinking reaction.

The short spacer arm of BSST (approximately 6.4 Å) restricts its reach to primary amines that are in very close proximity. This can be advantageous for high-resolution mapping of protein interaction interfaces, as it provides a more precise distance constraint. However, it may fail to capture interactions between sites that are slightly further apart but still within the range of longer crosslinkers like BS3.

Design Principles for Next-Generation this compound Derivatives with Enhanced Functionality

Building upon the foundational structure of BSST, next-generation derivatives can be designed to overcome its limitations and introduce novel functionalities for advanced applications in proteomics and structural biology.

Key Design Principles:

Incorporation of Isotopically Labeled Spacer Arms: Synthesizing BSST derivatives with stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) in the tartrate spacer arm would enable quantitative crosslinking mass spectrometry (qXL-MS). By using "light" and "heavy" versions of the crosslinker to label proteins under different conditions, changes in protein conformation and interaction can be quantified.

Integration of Affinity Tags: The addition of an affinity tag, such as biotin (B1667282) or an azide (B81097)/alkyne handle for click chemistry, to the tartrate spacer would facilitate the enrichment of cross-linked peptides from complex mixtures. escholarship.org This would significantly improve the sensitivity of detection, especially for low-abundance interactions. A cleavage site could be engineered between the affinity tag and the crosslinker to allow for the release of the enriched peptides before mass spectrometry analysis.

Modulation of Spacer Arm Length and Rigidity: Synthesizing a library of BSST analogues with varying spacer arm lengths and flexibilities would provide a toolkit for probing protein structures at different resolutions. This could involve using different diol-containing linkers to either extend or further rigidify the spacer.

Introduction of Mass Spectrometry-Cleavable Moieties: While the periodate cleavage is useful, incorporating a gas-phase cleavable group within the spacer arm could streamline mass spectrometry workflows. This would allow for cleavage to occur within the mass spectrometer, simplifying data acquisition and analysis.

Enhanced Biocompatibility and Cell Permeability: For intracellular crosslinking applications, the sulfonate groups could be masked with cleavable protecting groups that are removed by intracellular enzymes, thereby transiently increasing membrane permeability. Further modifications to the tartrate backbone could also be explored to enhance biocompatibility and reduce potential off-target effects.

By applying these design principles, the utility of BSST as a chemical crosslinker can be significantly expanded, paving the way for more sophisticated and informative studies of protein structure and function.

Challenges and Future Directions in Bis Sulfosuccinimidyl Tartrate Research

Advancements in Software Tools for Automated and Confident Cross-Link Identification

The complex nature of MS/MS spectra generated from cross-linked peptides necessitates sophisticated software for their identification. The development of automated and reliable data analysis platforms is a critical area of research.

Key Software Developments:

Specialized Search Algorithms: Software tools like Xlink-Identifier , MaxLynx , and pLink have been developed to specifically handle the complexities of cross-linked peptide identification nih.govbiorxiv.orgresearchgate.net. These programs can identify inter-peptide, intra-peptide, and dead-end cross-links without manual intervention nih.gov.

Scoring and Validation: Advanced algorithms incorporate novel scoring functions to confidently identify cross-linked peptides and estimate false discovery rates (FDR) using target-decoy approaches biorxiv.orgacs.org. For instance, MaxLynx introduces a di-peptide Andromeda score for non-cleavable cross-linkers biorxiv.org.

Integration with Structural Data: Tools such as CLAUDIO and Xlink Analyzer integrate cross-linking data with known or predicted 3D structures, allowing for the structural evaluation and validation of identified cross-links oup.comnih.gov. This integration helps in calculating distances between linked residues and identifying potential protein interfaces oup.comnih.gov.

Support for Different Cross-Linker Types: Modern software is designed to be versatile and compatible with various types of cross-linkers, including non-cleavable reagents like BSST and MS-cleavable reagents biorxiv.orgacs.org.

| Software Tool | Key Feature | Functionality | Reference |

|---|---|---|---|

| Xlink-Identifier | Automated data analysis platform | Identifies inter-, intra-peptide, and dead-end cross-links. | nih.gov |

| MaxLynx | Integrated into MaxQuant environment | Applicable to non-cleavable and MS-cleavable cross-linkers with advanced scoring. | biorxiv.org |

| CLAUDIO | Automated structural analysis | Integrates XL-MS data with 3D structures for validation. | oup.com |

| Xlink Analyzer | Integrated with UCSF Chimera | Interactive visualization and automated analysis of cross-links in 3D structures. | nih.gov |

| MS Annika 2.0 | MS2–MS3-based workflow support | Identifies cross-linked peptides from MS3 spectra for MS-cleavable cross-linkers. | acs.org |

Expanding the Scope of Bis(sulfosuccinimidyl)tartrate Applications to Whole Cell Lysates and Intact Organisms

A significant frontier in cross-linking research is the application of reagents like BSST to more physiologically relevant systems, such as whole cell lysates and intact organisms. These "in vivo" or "in situ" cross-linking experiments provide a snapshot of protein interactions within their native cellular environment uw.edunih.gov.

Challenges and Approaches:

Increased Complexity: Whole cell lysates present a vastly more complex mixture of proteins, which exacerbates the problem of low cross-link abundance and increases the computational challenge of data analysis due to the larger protein database portlandpress.com.

Sample Preparation: Protocols for preparing total cell lysates that ensure the solubilization of all cellular components are crucial for comprehensive analysis nih.gov. This often involves a combination of detergents, sonication, and specific buffer compositions nih.govprotocols.io.

Membrane Permeability: For in vivo cross-linking in intact organisms, the cross-linker must be able to penetrate cell membranes to react with intracellular proteins. Water-soluble and membrane-impermeable sulfo-NHS esters are often used to target cell surface proteins, while their membrane-permeable counterparts are needed for intracellular targets korambiotech.com. Although BSST is water-soluble due to its sulfonyl groups, its ability to efficiently penetrate membranes in living cells is a consideration. Studies with other cross-linkers have shown that they can penetrate biological membranes and react with proteins in various subcellular locations uw.edu.

Proteome-Wide Analysis: Recent studies have demonstrated the feasibility of proteome-wide XL-MS in living cells, identifying thousands of protein-protein interactions (PPIs) and providing a global view of the cellular interactome nih.gov.

Development of Orthogonal Crosslinking Chemistries and Multifunctional Reagents Complementary to this compound

While BSST is a valuable tool, relying on a single cross-linking chemistry can provide a limited view of protein interactions. The development of orthogonal and multifunctional cross-linkers offers complementary information.

Emerging Chemistries and Reagents:

Orthogonal Cross-linking: This involves using cross-linking chemistries that target different functional groups on amino acid side chains. For example, combining amine-reactive cross-linkers like BSST with sulfhydryl-reactive or carboxyl-reactive cross-linkers can provide a more comprehensive map of protein interactions aatbio.comthermofisher.com. Bio-orthogonal click chemistry, with its high specificity and cytocompatibility, is also being increasingly used to develop dynamic hydrogels and could be adapted for protein cross-linking applications nih.govrsc.org.

Heterobifunctional Cross-linkers: These reagents possess two different reactive groups, allowing for sequential cross-linking reactions and reducing the likelihood of unwanted self-conjugation aatbio.comthermofisher.comgbiosciences.com.

Photoreactive Cross-linkers: These cross-linkers are activated by UV light, enabling temporal control over the cross-linking reaction and the ability to capture transient or weak interactions aatbio.comgbiosciences.com.

Multifunctional Reagents: Cross-linkers with more than two reactive arms are being developed to generate multimeric complexes and for applications in drug delivery and materials science interchim.fr. Trifunctional cross-linkers bearing both reactive moieties and an enrichment tag (e.g., an azido (B1232118) group for click chemistry) have also been synthesized to improve the efficiency of cross-linked peptide identification acs.org.

The continued development in these areas will undoubtedly enhance the power of cross-linking mass spectrometry and broaden the applications of reagents like this compound in elucidating the complex machinery of the cell.

Q & A

Q. What is the molecular mechanism of BS3-mediated protein crosslinking, and how does pH influence its reactivity?

BS3 reacts with primary amines (ε-amino groups of lysine residues and N-termini) via its sulfosuccinimidyl ester groups, forming stable amide bonds. Optimal reactivity occurs at pH 7–9 due to the deprotonation of lysine amines, enhancing nucleophilic attack . At lower pH (<6), reduced reactivity is observed due to protonation of amines. Researchers should adjust buffer conditions (e.g., phosphate-buffered saline, pH 7.4) and avoid amine-containing buffers (e.g., Tris) during crosslinking .

Q. How do I design a controlled experiment to validate BS3 crosslinking efficiency?

- Controls: Include (i) a non-crosslinked sample, (ii) a crosslinking reaction quenched with excess glycine or Tris (20–50 mM final concentration), and (iii) a negative control with a protein lacking lysine residues.

- Validation: Analyze samples via SDS-PAGE to detect higher molecular weight bands or use mass spectrometry (MS) to identify crosslinked peptides .

Q. What are the critical steps for quenching BS3 reactions to prevent over-crosslinking?

Quench reactions by adding 1M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM and incubating for 15–30 minutes at room temperature. Centrifugal filtration (e.g., 10 kDa cutoff) can remove excess reagent .

Advanced Research Questions

Q. How can BS3 crosslinking data be integrated with mass spectrometry to resolve protein interaction ambiguities?

- Workflow: After crosslinking, digest proteins with trypsin and analyze peptides using LC-MS/MS. Use software tools (e.g., MassMatrix, pLink) to identify crosslinked peptides based on mass shifts and fragmentation patterns.

- Validation: Compare crosslink distances with known protein structures (e.g., PDB files) to confirm spatial plausibility. For example, BS3 crosslinks in cytochrome C were validated against its 3D structure .

Q. What strategies mitigate false-positive interactions in BS3 crosslinking studies?

- Statistical filtering: Apply a false discovery rate (FDR) threshold (<1%) and use decoy databases to eliminate random matches.

- Orthogonal validation: Combine crosslinking data with co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) .

Q. How does BS3 compare to other crosslinkers (e.g., EDC, DTSSP) for structural studies of membrane proteins?

Q. Can BS3 be used for in vivo crosslinking, and what are the limitations?

BS3 is membrane-impermeable, limiting its use to extracellular or surface-exposed proteins. For intracellular targets, employ cell-permeable analogs (e.g., DSS) or microinjection. Always validate membrane integrity post-treatment to ensure no unintended intracellular leakage .

Methodological Considerations

Q. How to optimize BS3 concentration and incubation time for low-abundance proteins?

- Titration: Test BS3 at molar ratios of 1:1 to 20:1 (crosslinker:protein) for 30 minutes to 2 hours at 4–25°C.

- Sensitivity: For low-abundance targets, increase incubation time (2–4 hours) and use higher ratios (10–20:1). Monitor aggregation via dynamic light scattering (DLS) .

Q. What computational tools assist in interpreting BS3 crosslinking data for de novo protein modeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.